2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Substitution Reactions:
Hydrazinylation: The hydrazinyl group can be introduced by reacting the triazine core with hydrazine derivatives.
Benzylidene Formation: The final step involves the condensation of the hydrazinyl group with 3-phenoxybenzaldehyde to form the benzylidene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the benzylidene moiety, converting it to the corresponding benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxides of the hydrazinyl group.
Reduction Products: Benzyl derivatives.
Substitution Products: Functionalized triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: It could be used in the development of advanced materials with specific properties.
Biology
Drug Development:
Biological Probes: May be used as a probe in biochemical assays.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Industry: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(morpholin-4-yl)-1,3,5-triazine: Similar structure but with three morpholin-4-yl groups.
2,4-di(morpholin-4-yl)-6-(phenyl)-1,3,5-triazine: Lacks the hydrazinyl and benzylidene moieties.
Uniqueness
The presence of both morpholin-4-yl and benzylidene hydrazinyl groups in 2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H27N7O3 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4,6-dimorpholin-4-yl-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H27N7O3/c1-2-6-20(7-3-1)34-21-8-4-5-19(17-21)18-25-29-22-26-23(30-9-13-32-14-10-30)28-24(27-22)31-11-15-33-16-12-31/h1-8,17-18H,9-16H2,(H,26,27,28,29)/b25-18+ |
InChI Key |
YXUIMODJMKGEBM-XIEYBQDHSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)N5CCOCC5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.